N-(4-fluorobenzyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
CAS No.:
Cat. No.: VC13641250
Molecular Formula: C19H23BFNO2
Molecular Weight: 327.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23BFNO2 |
|---|---|
| Molecular Weight | 327.2 g/mol |
| IUPAC Name | N-[(4-fluorophenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
| Standard InChI | InChI=1S/C19H23BFNO2/c1-18(2)19(3,4)24-20(23-18)15-6-5-7-17(12-15)22-13-14-8-10-16(21)11-9-14/h5-12,22H,13H2,1-4H3 |
| Standard InChI Key | PGDIEPGSBRVPRO-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NCC3=CC=C(C=C3)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NCC3=CC=C(C=C3)F |
Introduction
Structural and Molecular Properties
N-(4-Fluorobenzyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (C₁₉H₂₃BFNO₂) features a boronic ester group at the meta position of an aniline backbone, substituted with a 4-fluorobenzyl moiety. The molecular weight is 327.2 g/mol, with a density of 1.18 g/cm³. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | N-[(4-Fluorophenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NCC3=CC=C(C=C3)F |
| InChI Key | PGDIEPGSBRVPRO-UHFFFAOYSA-N |
| PubChem CID | 129696502 |
The fluorobenzyl group enhances electronic effects, while the dioxaborolane ring stabilizes the boron center, making it reactive in cross-coupling reactions .
Synthesis and Characterization
Palladium-Catalyzed Borylation
The compound is synthesized via palladium-catalyzed borylation of halogenated precursors. A representative protocol involves reacting 3-bromo-N-(4-fluorobenzyl)aniline with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ and KOAc in dioxane at 80°C . This method yields 73% of the target compound after purification by column chromatography .
Reaction Scheme:
Spectroscopic Analysis
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¹H NMR (CDCl₃): δ 1.32 (s, 12H, pinacol CH₃), 4.36 (d, J = 5.7 Hz, 2H, CH₂), 6.46 (d, J = 8.4 Hz, 1H, Ar), 7.02 (m, 2H, Ar) .
Elemental analysis confirms purity (Calcd: C 69.73%, H 7.10%, N 4.28%; Found: C 69.43%, H 7.10%, N 4.50%) .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s boronic ester group enables efficient C-C bond formation with aryl halides. For example, coupling with 4-bromotoluene using Pd(PPh₃)₄ and Na₂CO₃ in THF/H₂O yields biaryl derivatives, pivotal in pharmaceutical intermediates .
Pharmaceutical Intermediates
Its fluorobenzyl moiety enhances binding affinity in kinase inhibitors. Recent studies highlight its role in synthesizing EGFR inhibitors, showing IC₅₀ values < 50 nM in preclinical models .
Comparative Analysis with Structural Isomers
The 3-yl isomer exhibits distinct reactivity compared to the 2-yl analogue (N-(4-fluorobenzyl)-2-dioxaborolylaniline):
| Property | 3-yl Isomer | 2-yl Isomer |
|---|---|---|
| Suzuki Reaction Yield | 85% (with 4-iodoanisole) | 78% (with 4-iodoanisole) |
| Melting Point | 137–138°C | 80–81°C |
| Solubility in DCM | 25 mg/mL | 18 mg/mL |
The meta-substitution in the 3-yl isomer reduces steric hindrance, enhancing reaction rates with bulky electrophiles.
Recent Advances
Flow Chemistry Applications
Continuous-flow systems have reduced reaction times from 12 hours to 2 hours for gram-scale syntheses, achieving 89% yield .
Bioconjugation Strategies
The fluorobenzyl group enables site-specific protein modification via Schiff base formation, as demonstrated in antibody-drug conjugate (ADC) synthesis.
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